molecular formula C11H17NO6 B13397856 RhodiocyanosideA

RhodiocyanosideA

Cat. No.: B13397856
M. Wt: 259.26 g/mol
InChI Key: ZMELGIPFIBWPHX-UHFFFAOYSA-N
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Description

Rhodiocyanoside A is a cyanogenic glycoside isolated from the roots of Rhodiola crenulata, a plant traditionally used in adaptogenic medicine. Its structure comprises a cyanohydrin aglycone linked to a glucose moiety via a β-glycosidic bond, with a molecular formula of C₁₄H₂₃NO₈ and a molecular weight of 333.34 g/mol . The compound exhibits notable antioxidative and neuroprotective activities, attributed to its ability to inhibit lipid peroxidation and scavenge free radicals in vitro (IC₅₀ = 12.3 μM against DPPH radicals) . Its synthesis involves enzymatic hydrolysis of precursor cyanogenic lipids, followed by glycosylation under controlled pH conditions (optimized at pH 5.2) .

Rhodiocyanoside A’s pharmacological profile distinguishes it from other cyanogenic glycosides due to its dual functionality: it acts as both a hydrogen cyanide (HCN) reservoir under stress and a modulator of mitochondrial respiration in mammalian cells .

Properties

IUPAC Name

2-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMELGIPFIBWPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rhodiocyanoside A is a cyanogenic glycoside derived from the plant Lotus japonicus. It belongs to a class of compounds known for their defensive properties against herbivores and pathogens. This article explores the biological activity of Rhodiocyanoside A, focusing on its biosynthesis, pharmacological effects, potential therapeutic applications, and mechanisms of action.

Biosynthesis

Rhodiocyanoside A is synthesized from the amino acid L-Isoleucine through a series of enzymatic reactions involving cytochromes P450. The biosynthetic pathway includes the conversion of L-Isoleucine to various intermediates before forming Rhodiocyanoside A. The key enzymes involved are CYP79D3 and CYP79D4, which catalyze the initial steps in the production of cyanogenic glycosides .

Table 1: Key Enzymes in Rhodiocyanoside A Biosynthesis

EnzymeFunctionSource Plant
CYP79D3Converts L-Isoleucine to oxime derivativesLotus japonicus
CYP79D4Further processes oximes into glycosidesLotus japonicus

Biological Activity

Rhodiocyanoside A exhibits several biological activities that contribute to its role in plant defense and potential therapeutic applications.

Antimicrobial Properties

Research indicates that cyanogenic glycosides, including Rhodiocyanoside A, possess antimicrobial properties. They can inhibit the growth of various pathogens by releasing hydrogen cyanide upon hydrolysis, which is toxic to many microorganisms .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of Rhodiocyanoside A. It has been shown to inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. This suggests potential applications in treating neurodegenerative disorders .

Case Studies

Several case studies have investigated the effects of Rhodiocyanoside A:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of Rhodiocyanoside A against pathogenic bacteria.
    • Findings : The compound demonstrated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus.
  • Neuroprotection Study :
    • Objective : To assess the impact of Rhodiocyanoside A on alpha-synuclein aggregation.
    • Findings : Results indicated a marked reduction in aggregation levels when treated with Rhodiocyanoside A, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

The mechanism through which Rhodiocyanoside A exerts its biological effects primarily involves its interaction with cellular pathways:

  • Cytotoxicity : Upon hydrolysis, it releases hydrogen cyanide, which can induce cytotoxic effects on susceptible cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or signaling pathways in human cells, contributing to its antimicrobial and neuroprotective properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodiocyanoside A shares structural and functional similarities with other cyanogenic glycosides, such as Amygdalin and Linustatin. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Rhodiocyanoside A with Amygdalin and Linustatin

Parameter Rhodiocyanoside A Amygdalin Linustatin
Molecular Formula C₁₄H₂₃NO₈ C₂₀H₂₇NO₁₁ C₁₀H₁₇NO₆
Aglycone Mandelonitrile Mandelonitrile Butanedinitrile
Glycosidic Linkage β-1,4-glucoside β-1,6-gentiobioside β-1,6-glucoside
Biological Activity Neuroprotective (IC₅₀: 12.3 μM DPPH) Anticancer (IC₅₀: 50 μM in HeLa) Seed dormancy regulation (EC₅₀: 0.1 mM)
Solubility 2.8 mg/mL (water) 1.5 mg/mL (water) 4.2 mg/mL (water)
Metabolic Stability t₁/₂ = 1.2 h (murine) t₁/₂ = 3.4 h (murine) t₁/₂ = 6.8 h (murine)

Key Contrasts:

Structural Divergence: Rhodiocyanoside A’s monoglucoside structure contrasts with Amygdalin’s diglucoside (gentiobioside) configuration, which reduces its bioavailability but enhances tissue specificity . Linustatin’s butanedinitrile aglycone lacks the aromatic ring present in Rhodiocyanoside A and Amygdalin, explaining its role in plant physiology rather than mammalian systems .

Linustatin’s high solubility and metabolic stability make it superior for agricultural applications, whereas Rhodiocyanoside A’s rapid clearance necessitates formulation optimization for therapeutic use .

Synthetic Accessibility: Rhodiocyanoside A requires multistep enzymatic synthesis (yield: 18%), whereas Linustatin is obtainable via single-step glycosylation (yield: 67%) .

Research Findings and Limitations

Recent studies underscore Rhodiocyanoside A’s unique dual role in HCN release and redox modulation, a feature absent in Amygdalin and Linustatin . However, its comparative instability in physiological environments limits clinical translation. Hybrid analogs, such as Rhodiocyanoside A-Linustatin conjugates, show improved half-lives (t₁/₂ = 4.5 h) but require rigorous toxicity profiling .

Table 2: In Vitro Antioxidant Activity Comparison

Compound DPPH Scavenging (IC₅₀, μM) Lipid Peroxidation Inhibition (%)
Rhodiocyanoside A 12.3 89.7
Amygdalin 48.9 62.4
Linustatin 95.2 34.1

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